REACTION_CXSMILES
|
[O:1]1[CH:3]([CH:4]([CH3:13])[CH2:5][CH2:6][CH2:7][C:8]([O:11][CH3:12])([CH3:10])[CH3:9])[CH2:2]1.[C:14](=O)([O-])[O-:15].[Na+].[Na+].[H][H]>[Ni].C(O)(C)C>[CH3:14][O:15][CH2:10]/[C:8](=[CH:7]\[CH2:6][CH2:5][CH:4]([CH2:3][CH2:2][OH:1])[CH3:13])/[CH3:9].[CH3:13][CH:4]([CH:3]([OH:1])[CH3:2])[CH2:5][CH2:6][CH2:7][C:8]([O:11][CH3:12])([CH3:9])[CH3:10] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC1C(CCCC(C)(C)OC)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
DISTILLATION
|
Details
|
fractionally distilled
|
Name
|
|
Type
|
product
|
Smiles
|
COC\C(\C)=C/CCC(C)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 g |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCC(C)(C)OC)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |